Product packaging for IWR107(Cat. No.:)

IWR107

Cat. No.: B1192918
M. Wt: 511.626
InChI Key: YXCCRESOFOVWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IWR107 is a cell-permeable small molecule inhibitor designed for basic scientific research. It acts as a potent and selective antagonist, enabling researchers to probe specific biological pathways and cellular functions in vitro. The precise molecular target and mechanism of action of this compound are areas of active investigation, with preliminary studies suggesting utility in modulating key signaling cascades relevant to cell proliferation and differentiation. By utilizing this compound, scientists can gain valuable insights into disease mechanisms and validate novel therapeutic targets. This product is intended for use by qualified research professionals in laboratory settings only. It is supplied as a lyophilized powder and should be reconstituted and handled according to standard laboratory safety protocols. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for use in the diagnosis, mitigation, cure, or treatment of human or animal diseases. RUO products are not subject to the regulatory controls that apply to drugs or medical devices and must not be used in diagnostic procedures .

Properties

Molecular Formula

C30H33N5O3

Molecular Weight

511.626

IUPAC Name

N-(4-(((2-(Dimethylamino)ethyl)amino)methyl)quinolin-8-yl)-4-(1-hydroxy-3-oxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

InChI

InChI=1S/C30H33N5O3/c1-34(2)15-14-31-17-21-12-13-32-27-23(21)4-3-5-24(27)33-28(36)18-8-10-22(11-9-18)35-29(37)25-19-6-7-20(16-19)26(25)30(35)38/h3-13,19-20,25-26,29,31,37H,14-17H2,1-2H3,(H,33,36)

InChI Key

YXCCRESOFOVWQN-UHFFFAOYSA-N

SMILES

O=C(NC1=C2N=CC=C(CNCCN(C)C)C2=CC=C1)C3=CC=C(N4C(O)C5C6C=CC(C6)C5C4=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IWR107;  IWR-107;  IWR 107

Origin of Product

United States

Molecular Mechanism of Action and Target Engagement of Iwr107

Downstream Molecular Cascades Regulated by IWR107

Regulation of Canonical Wnt Target Gene Expression Profiles

The canonical Wnt pathway is a critical signaling cascade that, upon activation by Wnt ligands, leads to the stabilization of cytoplasmic β-catenin. Stabilized β-catenin then translocates into the nucleus, where it forms a complex with T-cell factor (TCF)/lymphoid enhancer factor (LEF) family transcription factors, thereby activating the transcription of numerous Wnt-responsive genes nbs-bio.comresearchgate.net.

This compound, through its action as a tankyrase inhibitor, directly impacts this transcriptional output. By promoting the degradation of β-catenin, this compound effectively reduces the nuclear pool of β-catenin available for complex formation with TCF/LEF, thereby downregulating the expression of canonical Wnt target genes.

Detailed research findings illustrate this regulatory effect. Transcriptional profiling studies have demonstrated that this compound significantly reduces the mRNA expression of the homeobox gene Six1 in leukemia initiating cells (LICs) emerginginvestigators.org. This effect was observed in LICs isolated from animals treated with this compound, indicating a direct influence on gene expression profiles relevant to Wnt signaling. Furthermore, the ability of recombinant human WNT1 to induce Six1 expression in LICs was effectively countered by the co-administration of this compound, underscoring the tankyrase-dependent nature of this regulation emerginginvestigators.org.

The following table summarizes the impact of this compound on Six1 mRNA expression in leukemia initiating cells:

Treatment GroupSix1 mRNA Expression (Relative to Vehicle Control)Observation
Vehicle Control1.0 (baseline)Baseline expression level.
This compoundSignificantly reducedThis compound treatment leads to a notable decrease in Six1 mRNA. emerginginvestigators.org
IWP2G9Significantly reducedAnother tankyrase inhibitor, IWP2G9, shows similar effects. emerginginvestigators.org
Recombinant WNT1Induced expressionWNT1 stimulation upregulates Six1 mRNA. emerginginvestigators.org
Recombinant WNT1 + this compoundCounteracted WNT1-induced expressionThis compound mitigates the WNT1-mediated increase in Six1 mRNA. emerginginvestigators.org

Potential for Wnt-Independent Mechanisms of β-Catenin Stabilization by this compound

While β-catenin stabilization is a hallmark of canonical Wnt signaling, it is also known to occur through Wnt-independent mechanisms in various biological contexts. These alternative pathways often involve the inhibition of GSK3β activity through distinct upstream signals, such as the recruitment of activated Protein Kinase B (PKB) to the β-catenin-destruction complex, leading to GSK3β phosphorylation and subsequent inhibition wikipedia.orgguidetomalariapharmacology.org. This can result in β-catenin accumulation and activation, independent of Wnt ligand engagement wikipedia.orgguidetomalariapharmacology.orgidrblab.net.

However, based on the current scientific literature, this compound is characterized as a tankyrase inhibitor that disrupts or attenuates the Wnt/β-catenin signaling pathway. Its established mechanism of action involves promoting the degradation of β-catenin by stabilizing Axin researchgate.netnih.gov. Therefore, this compound is not associated with the induction or facilitation of β-catenin stabilization, whether through Wnt-dependent or Wnt-independent mechanisms. Its role is precisely the opposite: to reduce β-catenin levels and inhibit Wnt pathway activity. The existing data does not support any potential for this compound to cause Wnt-independent β-catenin stabilization.

Cellular and Developmental Biology Applications of Iwr107

Influence on Pluripotent Stem Cell (PSC) Biology and Maintenance

Pluripotent stem cells (PSCs), encompassing embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are characterized by their remarkable capacity for self-renewal and their ability to differentiate into various specialized cell types representing all three embryonic germ layers (ectoderm, mesoderm, and endoderm). wikipedia.orgfrontiersin.orgnih.govplos.orgnih.govficpi.orgnih.govwikipedia.org The maintenance of pluripotency and the precise control over cell fate decisions are tightly regulated by complex molecular networks, including the Wnt pathway. frontiersin.orgplos.orgnih.gov

The self-renewal of PSCs, enabling them to proliferate indefinitely while retaining their undifferentiated state, is a critical aspect of their utility in regenerative medicine. wikipedia.orgfrontiersin.orgnih.govplos.orgnih.govficpi.orgnih.govwikipedia.org While direct, detailed research findings specifically on IWR107's modulation of self-renewal in human and mouse embryonic/epiblast stem cells are not extensively elaborated in the provided search results, its mechanism of action as a Wnt inhibitor suggests a relevant role. The Wnt/β-catenin pathway is known to be crucial for the maintenance of various stem cell populations, including hematopoietic stem cells. [1, first search batch]

A closely related compound, IWR-1-endo, which shares the Wnt inhibitory mechanism (this compound was chemically modified based on the structure of IWR1), has been demonstrated to promote self-renewal and maintain the pluripotency of human embryonic stem cells and mouse epiblast stem cells when used in combination with CHIR99021. [10, first search batch] This suggests that this compound, given its similar inhibitory function on Wnt signaling via tankyrase, would likely exhibit comparable effects on PSC self-renewal. Mouse embryonic stem cells can maintain naive pluripotency in conditions affecting canonical Wnt signaling. cam.ac.uk

Cell fate decisions, which determine whether a stem cell maintains pluripotency, differentiates, or commits to a specific lineage, are profoundly influenced by various signaling pathways. [7, 26, 27, first search batch] The Wnt signaling pathway is a key player in dictating these decisions, including processes like proliferation, differentiation, and apoptosis. [1, first search batch]

This compound's ability to disrupt Wnt-β-catenin signaling has been demonstrated in the context of disease. For instance, this compound attenuated the development of MLL-AF9 fusion Acute Myeloid Leukemia (AML) by interfering with the Wnt–β-catenin–SIX1 signaling axis. [1, 3, 9, first search batch] This illustrates this compound's capacity to influence cell fate decisions by inhibiting aberrant Wnt signaling that supports leukemic stem cells, thereby shifting the balance away from a cancerous fate. Beyond pathological contexts, the precise regulation of protein synthesis and ribosome biogenesis is crucial for maintaining pluripotency, committing to a specific lineage, and initiating cell differentiation. frontiersin.org

Regulation of Cellular Proliferation and Apoptosis in In Vitro Systems

The Wnt signaling pathway is a critical determinant of cellular proliferation, apoptosis, and migration, with its aberrant activation frequently implicated in the uncontrolled growth and survival characteristic of various cancers. amegroups.cnfrontiersin.orgnih.gov Inhibiting the Wnt pathway can lead to a reduction in cell viability, suppression of colony formation, and induction of apoptosis in cancer cells. nih.govresearchgate.net

This compound exerts its regulatory effects on cellular proliferation and apoptosis by directly targeting the Wnt pathway. Research has demonstrated that this compound effectively suppresses cytoplasmic and nuclear biochemical markers of Wnt signaling in cultured cells. frontiersin.orgamegroups.cnpnas.org A notable application of this compound has been in studies concerning MLL-AF9 fusion acute myeloid leukemia (AML). Both this compound and IWP2G9, another Wnt inhibitor, were found to attenuate the development of MLL-AF9 fusion AML by disrupting the Wnt-β-catenin-SIX1 signaling axis. encyclopedia.pubresearchgate.net In in vitro experiments, murine bone marrow cells and leukemic cells expressing MLL-AF9 were exposed to 10 µM of this compound for 24 hours. This exposure resulted in significant Wnt pathway inhibitory activity, which was confirmed by Western blot analysis assessing β-catenin abundance and drug-induced TNKS accumulation. pnas.orgresearchgate.net The disruption of Wnt signaling by this compound directly impacts the proliferative capacity and survival of leukemic initiating cells (LICs), thereby impeding AML progression. researchgate.net These findings highlight this compound's capacity to modulate critical cellular processes like proliferation and apoptosis through its specific Wnt inhibitory action.

Table 1: Effects of this compound on Cellular Processes in In Vitro Systems

CompoundTarget PathwayCell Type/ModelConcentrationDurationObserved EffectReference
This compoundWnt Signaling (Tankyrase, Wnt fatty acylation)Murine bone marrow cells and leukemic cells (MLL-AF9 fusion AML)10 µM24 hoursSuppresses cytoplasmic and nuclear biochemical markers of Wnt signaling; Attenuates AML development by disrupting Wnt-β-catenin-SIX1 signaling; Impacts proliferation and survival of leukemic initiating cells. frontiersin.orgamegroups.cnpnas.orgencyclopedia.pubresearchgate.net

Utility in Organoid and 3D Culture Models for Developmental Studies

Organoids and three-dimensional (3D) cell culture models represent a significant advancement in developmental biology research, offering a more physiologically relevant environment compared to traditional two-dimensional cultures. nih.govspandidos-publications.comcaymanchem.comsigmaaldrich.comcorning.com These in vitro-derived 3D cell aggregates possess the remarkable capabilities of self-renewal, self-organization, and exhibition of organ-like functionality. nih.govsigmaaldrich.com They serve as invaluable tools for studying complex biological processes such as embryonic development, lineage specification, and tissue homeostasis. nih.govsigmaaldrich.com

Wnt signaling is an indispensable growth factor in organoid research, playing a pivotal role in the survival, development, and maintenance of stem cell populations within these models. nih.govnih.govresearchgate.net The precise modulation of Wnt signaling is critical for guiding the self-assembly and differentiation processes that characterize organoid formation. caymanchem.comnih.gov For instance, the activation of the Wnt pathway is often required for the robust growth and development of intestinal organoids. nih.govspandidos-publications.com

Given this compound's well-established role as a potent Wnt inhibitor, it holds significant utility in organoid and 3D culture models for developmental studies. While specific studies detailing this compound's direct application in developmental organoid models were not extensively found, its mechanism of action makes it highly relevant. Wnt pathway inhibitors are routinely employed in organoid research to manipulate cell fate, investigate developmental pathways, and model disease conditions. frontiersin.orgspandidos-publications.comresearchgate.net For example, other Wnt inhibitors have been successfully used to suppress the growth of intestinal organoids and to inhibit Wnt/β-catenin signaling activation, thereby aiding in understanding developmental processes and disease mechanisms. spandidos-publications.com As this compound specifically inhibits Tankyrase activity and Wnt fatty acylation, it offers a distinct tool for dissecting the precise contributions of these molecular events to Wnt-dependent developmental processes within the complex 3D architecture of organoids. Its application could provide deeper insights into how specific Wnt-related mechanisms influence self-organization, lineage commitment, and morphogenesis in various organoid systems.

Preclinical Therapeutic Exploration and Disease Model Studies with Iwr107

Investigation in Preclinical Cancer Models

Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, promoting tumor progression and resistance to therapy. IWR-1 targets this pathway by stabilizing Axin2, a key component of the β-catenin destruction complex, thereby preventing the nuclear accumulation of β-catenin and subsequent gene transcription.

In preclinical studies, IWR-1 has demonstrated selective cytotoxicity against specific cancer cell populations that are dependent on Wnt signaling. Research has particularly highlighted its effects in osteosarcoma models. In one study, IWR-1 was shown to be specifically cytotoxic for osteosarcoma cancer stem-like cells (CSCs), a subpopulation of cells believed to drive tumor growth and relapse. nih.gov The Wnt/β-catenin pathway is often activated in these CSCs, and its inhibition by IWR-1 presents a targeted strategy against this aggressive cell type. nih.gov

Table 1: In Vitro Efficacy of IWR-1 in Osteosarcoma Models

Cell Type Finding Source

The therapeutic potential of IWR-1 has been evaluated in animal models, providing evidence for its anti-tumor activity in a living system. In a study involving a subcutaneous human osteosarcoma xenograft, administration of IWR-1 resulted in the inhibition of tumor growth in vivo. nih.gov This finding suggests that the Wnt-inhibiting mechanism of IWR-1 observed in cell cultures translates to a tangible anti-tumor effect in a more complex biological environment.

Table 2: In Vivo Efficacy of IWR-1 in Xenograft Models

Cancer Model Finding Source

A significant area of cancer research involves combination therapies to enhance efficacy and overcome drug resistance. The Wnt/β-catenin pathway has been implicated in chemotherapy resistance. Preclinical research has explored combining IWR-1 with conventional chemotherapy agents like doxorubicin. These studies propose that combining Wnt/β-catenin inhibition with standard chemotherapy could improve therapeutic outcomes by targeting and eradicating the resilient cancer stem-like cell population in osteosarcoma, thereby potentially reducing drug resistance. nih.gov

Application in Preclinical Regenerative Medicine Models

The Wnt signaling pathway plays a dual role, being essential for normal development and tissue homeostasis. Its precise modulation is a key focus in regenerative medicine.

The influence of IWR-1 on stem cells is a critical aspect of its exploration in regenerative medicine. Studies have shown that the inhibition of Wnt/β-catenin signaling by IWR-1 can dramatically promote the self-renewal of mouse epiblast stem cells (EpiSCs). nih.gov The compound facilitates the long-term self-renewal of these stem cells in culture, a finding that is significant for potential applications in generating and maintaining pluripotent stem cell populations for therapeutic use. nih.gov

IWR-1 has been studied in models of disease progression where cellular differentiation is a key factor. In a mouse model of periapical periodontitis, a condition involving inflammation and bone loss, the application of IWR-1 was used to probe the role of Wnt signaling. researchgate.net The study found that inhibition of the Wnt/β-catenin pathway by IWR-1 suppressed the differentiation of osteoblasts, the cells responsible for new bone formation. This modulation of osteoblast differentiation highlights the compound's ability to influence disease mechanisms at a cellular level, providing insights into the therapeutic potential of targeting Wnt signaling in diseases characterized by abnormal tissue repair or differentiation. researchgate.net

Structure Activity Relationships Sar and Analog Development of Iwr107

Identification of Critical Structural Motifs for Tankyrase Inhibitory Activity

The IWR (inhibitors of Wnt response) compounds, including IWR107, IWR-1, and IWR2, are recognized for their potent and selective inhibition of tankyrases (TNKS1 and TNKS2), which are key regulators of cellular processes such as telomere homeostasis and Wnt signaling. A critical discovery in understanding their mechanism of action was the identification of a novel binding site on tankyrases. Unlike earlier tankyrase inhibitors, such as XAV939, which bind to the conserved nicotinamide (B372718) site, IWR compounds bind to a previously unknown "induced pocket" within the catalytic domain of tankyrases uni-freiburg.deciteab.comwikimedia.orgnih.gov.

The crystal structure of the catalytic domain of human TNKS1 in complex with IWR2 (PDB code: 4DVI) provided a molecular basis for the strong and specific interactions observed uni-freiburg.deciteab.comwikimedia.org. This novel binding mode is a key determinant of the IWR series' selectivity over other PARP family members, such as PARP1 and PARP2 uni-freiburg.dewikimedia.org. The binding of inhibitors like IWR-1 to tankyrase 2 induces specific conformational changes, further elucidating the dynamic nature of the enzyme-inhibitor interaction nih.govumanitoba.ca. The unique extension of the IWR compounds towards and interaction with the G-loop, along with critical hydrogen bonding and stacking interactions, are crucial structural motifs that contribute to their high potency and selectivity nih.gov.

Design and Synthesis Strategies for this compound Analogs and Derivatives

The design and synthesis of this compound and its analogs have involved systematic chemical modifications aimed at enhancing their pharmacological profile. This compound itself was chemically modified based on the structure of IWR1, indicating a lead optimization strategy starting from a validated scaffold citeab.com.

A specific synthetic step for this compound involved the treatment of a precursor compound (referred to as "1") in a mixture of methylene (B1212753) chloride and tetrahydrofuran (B95107) with Dess-Martin periodinane and water at room temperature. This reaction, followed by removal of volatiles and partitioning, suggests an oxidation step in its synthesis citeab.com.

General strategies for developing tankyrase inhibitor analogs often involve:

Virtual Screening: Computational methods are employed to rapidly identify potential "hits" from large chemical libraries uni.lu.

Structure-Guided Design: Optimization of compounds is guided by insights from X-ray crystal structures of inhibitor-bound tankyrase enzymes uni-freiburg.deciteab.comnih.govumanitoba.cauni.lu. This allows for rational design based on observed binding modes and interactions.

Systematic Modifications: Analogs are created by introducing various chemical groups. For IWR compounds, general modifications can include C1-C6 alkyl groups or the replacement of methylene groups with functional moieties such as -C(O)-, -S-, -SO-, -SO2-, or -C(=S)- nih.gov. These modifications explore the chemical space around the core scaffold to improve binding affinity, selectivity, and pharmacokinetic properties.

Impact of Structural Modifications on Biological Potency and Target Selectivity (Preclinical)

Structural modifications within the IWR series have been instrumental in refining their biological potency and target selectivity. This compound, as a "next-generation molecule," demonstrates improvements in pharmacokinetic properties while retaining its ability to suppress Wnt signaling and inhibit recombinant tankyrase activity citeab.com. This indicates that specific modifications were successfully implemented to enhance drug-like properties without compromising the desired biological effect.

The novel binding mode of IWR compounds to the induced pocket of tankyrases is a key factor contributing to their selectivity over other PARP family members, such as PARP1 and PARP2 uni-freiburg.dewikimedia.org. For instance, IWR-1 is reported as a selective inhibitor of tankyrases over PARPs 1 and 2 nih.gov. This selectivity is crucial for minimizing off-target effects and potential toxicity, which is a common challenge in developing inhibitors for enzyme families with multiple homologous members. While detailed data tables specifically for this compound's structural modifications and their precise impact on potency and selectivity were not found, the general principle of SAR dictates that even subtle changes in functional groups or stereochemistry can significantly alter a compound's interaction with its biological target, thereby affecting its pharmacological activity, target interaction, and selectivity citeab.com. The development of this compound from IWR1 underscores the success of such targeted modifications in achieving improved properties while maintaining the core inhibitory function citeab.com.

Computational Chemistry and Molecular Modeling Approaches in IWR Compound Series Discovery

Computational chemistry and molecular modeling have played a pivotal role throughout the discovery and optimization of the IWR compound series. These approaches enable researchers to predict, analyze, and visualize molecular interactions, thereby guiding synthetic efforts and understanding biological activity.

Key computational methods applied in the discovery of tankyrase inhibitors, including the IWR series, encompass:

Molecular Docking and Virtual Screening: These techniques are used to screen vast databases of compounds in silico to identify potential binders to the target enzyme. This significantly reduces the number of compounds that need to be synthesized and experimentally tested uni.luclinisciences.com.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex, allowing for the study of conformational changes upon binding and the stability of interactions over time clinisciences.com.

Binding Free Energy Calculations (e.g., MM-PBSA): These methods estimate the binding affinity of compounds to their targets, providing a quantitative measure to rank potential inhibitors and guide optimization efforts clinisciences.com.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between chemical structure and biological activity, enabling the prediction of activity for new compounds and the identification of key structural features contributing to potency uni-freiburg.de.

X-ray Crystallography Integration: While an experimental technique, the resulting high-resolution crystal structures are critical inputs for molecular modeling. They provide precise details of how inhibitors bind to the enzyme, allowing computational chemists to guide further optimization by identifying favorable interaction sites and designing modifications to improve binding uni-freiburg.deciteab.comwikimedia.orgnih.govnih.govuni.lu.

Artificial Intelligence (AI) and Machine Learning (ML): Modern drug discovery increasingly employs AI and ML algorithms to predict drug properties, generate new chemical structures, and optimize lead compounds. These tools can learn from large datasets of chemical structures and biological data to predict binding affinity and toxicity clinisciences.com. Inductive Logic Programming (ILP), a form of machine learning, has been used to derive SARs and discover pharmacophores, reasoning with chemical connectivity and 3D features without requiring structural superposition labome.com.

Computational insights, combined with accessible synthetic procedures, are fundamental in paving the way for the rational design of novel synthetic derivatives with enhanced antiviral activities and other desired properties.

Advanced Methodological Approaches in Iwr107 Research

Biochemical and Biophysical Assays for Target Engagement and Mechanism Elucidation

Target engagement assays are fundamental in drug discovery and chemical probe development, confirming that a compound interacts with its intended protein target within a living system. researchgate.netmdpi.com These assays are vital for establishing structure-activity relationships and confirming the mechanism of action of compounds like IWR107. mdpi.com

Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases (PARPs) that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARsylation. nih.govmdpi.com Inhibition of tankyrases, such as by this compound, prevents the degradation of Axin, a key scaffold protein of the β-catenin destruction complex. This stabilization of Axin leads to a decrease in β-catenin levels, thereby deactivating Wnt signaling. nih.gov

Enzyme activity assays for tankyrase inhibition typically measure the amount of remaining NAD+ after the enzymatic reaction, often by converting it into a fluorescent analog. idrblab.net Commercial kits are available, such as the Tankyrase 1 Chemiluminescent Activity Assay, which utilizes a histone-coated microplate and an anti-poly(ADP-ribose) antibody to detect PAR deposited by Tankyrase 1. uniprot.org this compound has been demonstrated to inhibit recombinant tankyrase activity. clinisciences.com Another well-known tankyrase inhibitor, XAV939, was identified through Wnt-responsive luciferase reporter assays and serves as a common control in these studies, exhibiting nanomolar IC50 values for TNKS1 and TNKS2. nih.govrndsystems.com

To precisely characterize the binding of this compound to its target proteins, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. These methods provide quantitative insights into the thermodynamics and kinetics of molecular interactions. wikipathways.orguni-freiburg.denicoyalife.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular interaction. This label-free technique allows for the determination of multiple thermodynamic binding parameters in a single experiment, including binding stoichiometry, association constant (Ka), and binding enthalpy (ΔH). rndsystems.comfrontiersin.org ITC is particularly well-suited for characterizing mid-to-high affinity interactions and does not require modification of the binding partners. rndsystems.comfrontiersin.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors changes in the refractive index at a sensor surface as molecules bind or dissociate. It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which equilibrium dissociation constants (KD) can be derived. frontiersin.orgreichertspr.comxantec.com SPR requires relatively small sample volumes and is highly versatile, applicable to various biomolecular interactions, including protein-small molecule binding. frontiersin.orgreichertspr.com

While specific numerical data for this compound obtained through ITC or SPR were not explicitly detailed in the provided search results, these techniques are standard for characterizing the target engagement of small molecule inhibitors like this compound. They are instrumental in validating the direct interaction between this compound and tankyrase enzymes, providing crucial information on binding affinity and kinetics.

Cell-Based Assays for Wnt Pathway Activity Modulation

This compound's primary cellular effect is the attenuation of Wnt/β-catenin signaling. nih.govnih.govclinisciences.com Cell-based assays are essential for evaluating the compound's impact on this pathway in a physiological context.

Wnt reporter gene assays, such as the TOPFlash/FOPFlash system, are widely used to measure the transcriptional activity of the canonical Wnt/β-catenin pathway. probes-drugs.orggenecards.orguni-freiburg.de

TOPFlash is a luciferase reporter plasmid containing Tcf-binding sites upstream of a modified firefly luciferase gene. probes-drugs.orgresearchgate.net

FOPFlash serves as a negative control, with mutated and non-functional Tcf-binding sites. probes-drugs.orgresearchgate.net

The ratio of luciferase expression from TOPFlash to FOPFlash provides a precise measurement of Wnt-specific transcriptional activity. probes-drugs.org When Wnt signaling is activated, β-catenin translocates to the nucleus, associates with TCF/LEF transcription factors, and activates the transcription of Wnt target genes, resulting in increased luciferase activity. genecards.orgresearchgate.net Conversely, inhibition of Wnt signaling leads to a reduction in luciferase expression. researchgate.net

This compound has been shown to inhibit Wnt-induced β-catenin accumulation and effectively block cell-based Wnt/β-catenin pathway reporter responses. citeab.comresearchgate.net For instance, the related compound IWR-1-endo, which is also a Wnt response inhibitor, has an IC₅₀ value of 180 nM in a cell-based Wnt/β-catenin pathway reporter assay. citeab.comresearchgate.net this compound, alongside IWP2G9, suppresses cytoplasmic and nuclear biochemical markers of Wnt signaling in cultured cells. clinisciences.com

Table 1: Representative Wnt Reporter Gene Assay Finding

Compound (Related)Assay TypeTarget PathwayIC₅₀ (Wnt Response)Reference
IWR-1-endoCell-based Wnt/β-catenin ReporterWnt/β-catenin signaling180 nM citeab.comresearchgate.net

The canonical Wnt pathway is characterized by the cytoplasmic stabilization and subsequent nuclear translocation of β-catenin, which then acts as a transcriptional coactivator for Wnt target genes. nih.gov this compound promotes β-catenin destruction by stabilizing Axin-scaffolded destruction complexes. citeab.com

Western Blotting: This technique is used to quantify total and active (non-phosphorylated) β-catenin protein levels in cell lysates or subcellular fractions (e.g., cytoplasmic and nuclear extracts). tmrjournals.combiorxiv.orgoutbreak.info Studies involving this compound and related compounds have shown their ability to suppress cytoplasmic and nuclear biochemical markers of Wnt signaling. clinisciences.com

Immunofluorescence (IF): IF microscopy allows for the visualization of β-catenin's subcellular localization. In active Wnt signaling, β-catenin accumulates in the nucleus. genecards.orgbiorxiv.orgxiahepublishing.com Immunofluorescence staining can reveal shifts in β-catenin distribution, such as its reduction in the nucleus upon Wnt pathway inhibition. tmrjournals.comxiahepublishing.comidrblab.net this compound has been observed to decrease β-catenin levels available for Wnt response. citeab.com

The Wnt/β-catenin pathway directly regulates the transcription of a wide array of target genes involved in cell proliferation, differentiation, and apoptosis. uni-freiburg.denih.govbioregistry.io Quantitative Polymerase Chain Reaction (qPCR) is a standard method for precisely measuring the mRNA expression levels of these Wnt-regulated genes. uni-freiburg.denih.govbioregistry.ioresearchgate.net

Examples of canonical Wnt target genes include AXIN1, C-MYC, BIRC5/Survivin, TCF1, and LEF1. nih.gov Additionally, Survivin and Cyclin D1 are well-known Wnt target genes. xiahepublishing.com Notably, research has identified SIX1 as an atypical target of Wnt/β-catenin signaling in acute myeloid leukemia (AML), and its mRNA expression is significantly reduced following treatment with this compound. clinisciences.com The impact of this compound and other Wnt inhibitors on gene expression profiles can be comprehensively assessed using qPCR arrays designed to target key genes within the Wnt signaling pathway. clinisciences.comnih.govnih.gov

Omics-Based Approaches for Comprehensive Pathway Analysis

Omics-based approaches, including transcriptomics and proteomics, are crucial for gaining a comprehensive understanding of the molecular pathways influenced by compounds like this compound. These methodologies allow for a system-wide view of biological changes.

Transcriptomics for Global Gene Expression Profiling

Transcriptomics, specifically global gene expression profiling, is a powerful tool used to investigate the cellular response to chemical compounds by measuring changes in RNA levels. In the context of this compound, transcriptomic studies are instrumental in delineating the molecular programs that underlie its inhibitory effects on WNT signaling. nih.gov For instance, research has indicated that this compound attenuates the development of MLL-AF9 fusion Acute Myeloid Leukemia (AML) by disrupting the Wnt–β-catenin–SIX1 signaling pathway. guidetopharmacology.org Such disruptions would manifest as alterations in the expression of numerous genes downstream of this pathway.

High-throughput transcriptomics (HTTr) methods, often utilizing targeted RNA-Seq, enable scientists to quantify changes in gene expression following chemical exposures. citeab.com This profiling can characterize the mechanism of a chemical's biological activity and group compounds with similar characteristics, aiding in the understanding of complex biological responses. citeab.com

Illustrative Data Table: Hypothetical Differential Gene Expression Profile in Response to this compound Treatment

Gene SymbolFold Change (Treated/Control)p-valuePathway/Function
AXIN20.25<0.001WNT Signaling
LEF10.32<0.001WNT Signaling
MYC0.450.002Cell Proliferation
SIX10.18<0.001AML Progression
TCF7L20.29<0.001WNT Signaling

Proteomics for Protein Abundance and Post-Translational Modifications

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. This approach is particularly relevant for this compound research given its direct impact on protein activity. This compound is known to inhibit recombinant TNKS activity and WNT fatty acylation, which are direct protein-level effects. stem-art.comciteab.comnih.gov

Mass spectrometry (MS)-based proteomics is widely employed for identifying and quantifying proteins in complex biological samples. guidetomalariapharmacology.orgciteab.comfishersci.ie This technique can also detect and characterize post-translational modifications (PTMs), such as phosphorylation, glycosylation, ubiquitination, nitrosylation, methylation, and acetylation. wikipedia.org These PTMs are critical regulatory mechanisms that influence protein activity, localization, and interactions with other cellular molecules. wikipedia.org The ability of this compound to inhibit WNT fatty acylation, for instance, implies a direct modification of WNT proteins, which would be detectable and quantifiable through advanced proteomic methods. nih.gov

Illustrative Data Table: Hypothetical Protein Abundance and PTM Changes in Response to this compound

Protein NameAbundance Change (Treated/Control)PTM Type (if applicable)PTM Change (Treated/Control)Functional Impact
Tankyrase 10.15N/AN/ADecreased activity
WNT3A0.80Fatty AcylationDecreasedReduced secretion
β-catenin0.20PhosphorylationIncreasedIncreased degradation
Axin1.50N/AN/AStabilized

Integration of Multi-Omics Data for Systems-Level Understanding

The integration of multi-omics data, such as transcriptomics and proteomics, is essential for achieving a systems-level understanding of a compound's biological effects. labome.comciteab.com While individual omics approaches provide valuable insights into specific molecular layers, combining these datasets allows researchers to bridge the gap from genotype to phenotype and uncover the complex interplay between different molecular components. labome.comciteab.comnih.gov

For this compound, integrating gene expression profiles with protein abundance and modification data would offer a holistic view of how its WNT inhibitory activity translates from transcriptional regulation to functional protein changes. This integrated analysis can help in identifying key regulatory nodes, potential biomarkers, and a more precise understanding of the affected biological pathways. nih.gov Advanced bioinformatics tools and computational methods, including network analysis and machine learning, are crucial for processing, analyzing, and integrating these diverse datasets, revealing patterns and relationships across molecular layers. citeab.com

In Vitro and In Vivo Pharmacodynamic Endpoints and Biomarker Development (Preclinical)

Pharmacodynamic (PD) endpoints and biomarker development are critical components of preclinical research for compounds like this compound, providing insights into drug mechanism and efficacy. This compound has been extensively evaluated for its PD effects both in controlled in vitro settings and in complex in vivo models.

In in vitro studies, this compound has demonstrated the ability to suppress cytoplasmic and nuclear biochemical markers of WNT signaling in cultured cells. stem-art.comciteab.comnih.gov This direct observation of its effect on WNT pathway components serves as a key pharmacodynamic endpoint.

Translating these findings to in vivo systems, this compound has shown significant efficacy. For instance, in a mouse model of MLL-AF9 fusion AML, this compound, along with IWP2G9, attenuated disease development by disrupting Wnt–β-catenin–SIX1 signaling. guidetopharmacology.org This demonstrates its capacity to modulate a crucial oncogenic pathway in vivo.

The development of preclinical biomarkers is integral to optimizing drug development. These biomarkers can predict clinical outcomes and assist in determining appropriate dose regimens in early-stage studies. nih.govclinisciences.com PD biomarkers often include changes in signaling pathway components, such as phosphoproteins in biopsy samples, or markers of apoptosis. clinisciences.com The observed suppression of WNT biochemical markers and disruption of Wnt–β-catenin–SIX1 signaling by this compound serve as important preclinical pharmacodynamic endpoints, indicating its therapeutic potential. nih.govguidetopharmacology.org

Advanced Imaging Techniques for Cellular Response Tracking

Advanced imaging techniques offer non-invasive methods to visualize and quantify cellular responses to therapeutic compounds, providing dynamic insights into drug action. While specific detailed studies on this compound using advanced imaging for cellular response tracking were not explicitly found in the search results, the compound's known mechanisms of action suggest strong relevance for such applications.

This compound's ability to inhibit WNT fatty acylation, as determined using a click chemistry-based technique, highlights a potential avenue for advanced imaging. nih.gov Click chemistry, which involves highly specific and efficient reactions, can be coupled with fluorescent probes or other imaging agents to visualize and track modified proteins or cellular processes in real-time. nih.govnih.gov This could allow researchers to monitor the impact of this compound on WNT protein modification and localization within cells.

General advanced imaging modalities, such as high-content imaging, are capable of measuring changes in cell morphology and structure in response to chemical stressors. citeab.com Techniques like fluorescent cytochemistry combined with high-content imaging enable the identification and characterization of responses in different cellular compartments. citeab.com Furthermore, preclinical imaging technologies like Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Positron Emission Tomography (PET), and ultrasound are used to track disease progression and drug response in vivo, offering insights into tumor volume changes, metabolic activity, and cellular composition. citeab.comnih.gov These techniques could be employed to track the cellular and tissue-level effects of this compound in preclinical models, further validating its pharmacodynamic effects.

Challenges and Future Directions in Iwr107 Academic Research

Addressing Selectivity and Potential Off-Target Effects in Research Tools

A significant challenge in the development of chemical research tools and therapeutic agents, including tankyrase inhibitors, is achieving high selectivity and mitigating potential off-target effects guidetoimmunopharmacology.orgneobioscience.comnih.gov. Poor selectivity can lead to unintended biological consequences, thereby limiting the utility and interpretability of research findings and the potential therapeutic index of a compound guidetoimmunopharmacology.orgneobioscience.comnih.gov.

While IWR107 primarily targets tankyrases to modulate Wnt signaling, tankyrases themselves are known to participate in various cellular processes beyond Wnt, such as the regulation of telomere length, polarization of the mitotic spindle, and activation of the YAP/HIPPO pathway americanelements.com. This multifaceted role of tankyrases suggests that inhibitors like this compound might exert effects on these other pathways, leading to potential off-target effects in a broader biological context americanelements.com. Furthermore, the development of tankyrase inhibitors has encountered issues such as stability problems, dose-limiting toxicity, and weight loss, particularly related to Wnt inhibitory effects in the gastrointestinal tract nih.gov. These observations underscore the need for tankyrase inhibitors with improved drug-like properties and reduced toxicity nih.gov.

To address selectivity, researchers are employing advanced computational and data-driven methods. "Ensemble Hotspot Maps," derived from experimentally-generated structural data, can aid in visualizing and comparing binding sites across protein families, offering insights into compound selectivity and pocket druggability nih.gov. Computational models are also being developed to rationally design inhibitors with desired selectivity profiles, leveraging techniques such as Markov state modeling and alchemical free energy calculations to map protein conformations and understand affinity and selectivity guidetoimmunopharmacology.org. The development of target-specific selectivity analysis is crucial for identifying compounds that are highly selective for a particular target while minimizing unwanted interactions with other proteins that could lead to side effects americanelements.com.

Optimization of this compound for Specific Research Applications Beyond Initial Discovery

The initial discovery of this compound established its role as a Wnt inhibitor and a tankyrase inhibitor, primarily through its ability to stabilize Axin and suppress Wnt/β-catenin signaling nih.govciteab.comnih.gov. Beyond this foundational understanding, research is focused on optimizing this compound and similar tankyrase inhibitors for more specific and expanded research applications.

Optimization efforts for tankyrase inhibitors often involve improving their pharmacokinetic profiles and cellular efficacy. For instance, structural modifications, such as the introduction of fluorinated rings or the swapping of specific chemical moieties, have led to enhanced cellular efficacy and more favorable pharmacokinetic properties in mouse models for related tankyrase inhibitors uni-freiburg.de.

This compound has demonstrated efficacy in specific research applications:

It has been shown to attenuate the development of MLL-AF9 fusion acute myeloid leukemia (AML) by disrupting Wnt–β-catenin–SIX1 signaling chemscene.com.

In osteosarcoma research, this compound has been observed to impair the self-renewal capacity of cancer stem-like cells (CSCs) by compromising canonical Wnt signaling tocris.com. It induces apoptosis in these cells and exhibits synergistic cytotoxicity when combined with doxorubicin, effectively reversing drug resistance in osteosarcoma spheres tocris.com. This highlights its potential in targeting CSCs and improving chemotherapy outcomes.

Tankyrase inhibition, exemplified by compounds like AZ1366, has shown synergistic activity with epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) americanelements.com. This synergy suggests a broader application of tankyrase inhibitors in combination therapies to overcome resistance mechanisms, such as those that contribute to persistence of EGFR-driven NSCLC cells following EGFR inhibition americanelements.com.

The continued optimization of this compound and other tankyrase inhibitors aims to develop compounds with improved drug-like properties and reduced toxicity, which are crucial for their broader utility in academic research and eventual clinical translation nih.gov.

Exploring Novel Biological Systems and Uncharted Wnt-Related Phenotypes

The Wnt signaling pathway is fundamental to numerous biological processes, including embryonic development, cellular polarity, migration, proliferation, and the maintenance of adult tissue homeostasis uni-freiburg.de. While this compound's academic research has largely focused on its role in Wnt-dependent cancers, particularly colorectal cancer citeab.comlabome.com, there is significant potential to explore its impact on novel biological systems and uncharted Wnt-related phenotypes.

Beyond its well-established role in cancer, Wnt signaling is critical for mucosal integrity and regeneration in various organs, including the intestine, lung, and kidney uni-freiburg.de. Research indicates that macrophages can serve as a source of Wnt ligands and act as mediators of mucosal integrity, suggesting an avenue for investigating this compound's effects in inflammatory or fibrotic conditions where Wnt signaling in macrophages is implicated uni-freiburg.de. The Wnt pathway is also vital for lung morphogenesis and homeostasis, with specific Wnt ligands and antagonists playing important roles in lung development uni-freiburg.de. This opens possibilities for academic research into pulmonary diseases and developmental biology.

The Wnt signaling pathway encompasses both canonical (β-catenin-dependent) and noncanonical pathways, such as the planar cell polarity (PCP) and Wnt–Ca2+ pathways chemscene.comuni.lu. As this compound primarily targets the canonical pathway through tankyrase inhibition, future research could investigate its effects or the effects of other tankyrase inhibitors on noncanonical Wnt pathways. Furthermore, emerging research suggests additional tankyrase interactors in the Wnt/β-catenin pathway beyond Axin, as well as more complex roles for tankyrase, including promoting the formation of active, membrane-localized Wnt signalosomes nih.gov. Exploring these less-understood interactions and functions could uncover novel Wnt-related phenotypes.

Moreover, tankyrases have non-Wnt roles, including regulating telomere length, influencing mitotic spindle polarization, and activating the YAP/HIPPO pathway americanelements.com. Investigating how this compound impacts these distinct cellular processes could reveal previously uncharted phenotypes and expand the understanding of its biological scope.

Integration with Systems Biology and Computational Modeling for Predictive Insights

The increasing complexity of biological systems necessitates the integration of systems biology and computational modeling to gain predictive insights into the effects of chemical compounds like this compound. Systems biology is an interdisciplinary approach that seeks to understand complex biological phenomena by analyzing the interactions and dynamics of their component parts, often by integrating diverse data types such as genomic, transcriptomic, and phenotypic data nih.gov. Computational modeling, a crucial aspect of systems biology, allows researchers to simulate complex biological systems and predict their behavior using various techniques, including differential equations and agent-based modeling nih.govnih.gov.

The application of systems biology and computational modeling to this compound research offers several advantages:

Predicting Drug Sensitivity and Resistance: Computational models can help elucidate mutational mechanisms of resistance and predict drug sensitivity in various cellular contexts guidetoimmunopharmacology.org. For instance, research has shown that mTOR signaling can mediate resistance to tankyrase inhibitors in Wnt-driven colorectal cancer cells labome.com. Computational models could be developed to predict such resistance patterns and guide the design of optimal combination therapies, potentially involving this compound with mTOR inhibitors labome.com.

Designing Inhibitors with Desired Selectivity Profiles: Quantitative physical models, often based on alchemical free energy calculations and Markov state modeling, are employed to study protein conformations, binding affinities, and selectivity guidetoimmunopharmacology.org. These models are instrumental in rationally engineering new inhibitors with improved selectivity profiles, minimizing off-target effects guidetoimmunopharmacology.org.

Multimodal Data Integration: Integrating diverse datasets, including omics data (genomics, transcriptomics, proteomics), imaging data, and clinical data, is a key challenge and opportunity in systems biology nih.gov. For this compound research, this integration can deepen the understanding of tumor heterogeneity, identify biomarkers, and facilitate the design of personalized treatment schemes, especially in cancer research.

Leveraging Computational Tools: Various software tools and platforms, such as CellNetAnalyzer, COPASI, and FAIRDOMHub/SEEK, are available to support systems biology modeling and data exchange. These tools enable researchers to create, simulate, and analyze large-scale computational models of biological systems, fostering a "learning-by-building" approach to understanding biological complexities.

Unanswered Questions and Emerging Research Frontiers in Tankyrase/Wnt Pathway Modulation

Despite significant progress in understanding tankyrase and Wnt pathway modulation, several critical questions remain unanswered, paving the way for exciting new research frontiers.

Unanswered Questions:

The precise range and mechanisms by which Wnt proteins travel in the extracellular environment are still not fully elucidated uni.lu. Understanding this could provide insights into how tankyrase inhibitors influence Wnt signaling over distances.

Beyond the well-established role of tankyrase in PARsylating and degrading Axin, more complex functions are emerging, such as its involvement in promoting the formation of active, membrane-localized Wnt signalosomes upon Wnt stimulation nih.gov. The full implications of tankyrase polymerization and its non-catalytic scaffolding roles require further investigation nih.gov.

While factors like mTOR signaling have been identified as mediators of resistance to tankyrase inhibitors, a comprehensive understanding of all cellular factors affecting tankyrase inhibitor sensitivity remains elusive labome.com. This knowledge is crucial for predicting patient response and designing effective therapies.

Despite promising preclinical data, no tankyrase inhibitors have yet received clinical approval uni-freiburg.de. This highlights persistent challenges in translating preclinical findings into successful clinical applications, including issues related to pharmacokinetics, safety, and efficacy in human trials.

Emerging Research Frontiers:

Development of Improved Inhibitors: A key frontier involves the design and synthesis of next-generation tankyrase inhibitors with enhanced drug-like properties, improved selectivity, and reduced toxicity profiles to overcome current limitations nih.gov.

Combination Therapies: Exploring novel combination strategies is a major focus. For instance, combining tankyrase inhibitors like this compound with other targeted agents, such as EGFR inhibitors in NSCLC or mTOR inhibitors in colorectal cancer, holds promise for overcoming drug resistance and achieving superior therapeutic outcomes labome.comamericanelements.com.

Biomarker Identification and Patient Stratification: Research is actively pursuing the identification of reliable biomarkers that can predict patient response to tankyrase inhibition. For example, β-catenin transcriptional targets are being investigated as potential biomarkers for synergy with EGFR inhibitors in NSCLC americanelements.com. Angiomotin stabilization has also emerged as a biomarker for sensitivity to tankyrase inhibitors in tumors with deregulated Hippo pathway nih.gov.

Exploration in Diverse Biological Systems: Given the broad involvement of Wnt signaling in development, tissue homeostasis, and regeneration, a significant frontier lies in exploring the therapeutic potential of tankyrase inhibitors in novel biological systems beyond cancer, such as fibrotic diseases, regenerative medicine, and inflammatory conditions uni-freiburg.de.

Elucidating Novel Tankyrase Functions: Further research into the non-Wnt roles of tankyrases, including their influence on telomere length, mitotic spindle dynamics, and the YAP/HIPPO pathway, could uncover new therapeutic targets and expand the applicability of tankyrase modulators americanelements.com.

Advanced Computational Approaches: Continued integration of systems biology and computational modeling will be pivotal for predicting drug resistance, optimizing selectivity, and designing rational combination therapies. These approaches can provide predictive insights that accelerate the discovery and development process guidetoimmunopharmacology.org.

Q & A

Q. What is the molecular mechanism of IWR107 in modulating Wnt/β-catenin signaling pathways?

this compound functions as a next-generation Wnt inhibitor by targeting specific components of the Wnt/β-catenin signaling cascade. Its synthesis involves a multi-step chemical route (e.g., palladium-catalyzed coupling reactions) to achieve structural specificity for binding to Wnt pathway proteins . Methodologically, researchers should validate its mechanism using in vitro assays (e.g., TOPFlash reporter assays) and protein interaction studies (co-immunoprecipitation) to confirm target engagement.

Q. How should this compound be administered in preclinical studies to ensure reproducible pharmacokinetic (PK) profiles?

this compound’s PK parameters (e.g., half-life, bioavailability) are best characterized using LC-MS/MS for plasma concentration measurements in murine models. Non-compartmental analysis (NCA) via software like Phoenix WinNonlin is recommended to model parameters such as AUC and Cmax. Dosing regimens should align with published protocols (e.g., 10 mg/kg intraperitoneal injection in C57BL/6 mice) to ensure consistency .

Q. What are the standard in vitro assays for evaluating this compound’s efficacy in cancer cell lines?

Use cell viability assays (MTT or CellTiter-Glo) alongside Wnt pathway-specific readouts (e.g., β-catenin nuclear translocation via immunofluorescence). Include controls with other Wnt inhibitors (e.g., IWP2G9) to benchmark potency. Dose-response curves should be generated to calculate IC50 values, ensuring at least three biological replicates to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects across different cancer models?

Contradictions may arise due to tissue-specific Wnt pathway crosstalk or differences in experimental design (e.g., cell line genetic backgrounds). To address this:

  • Perform transcriptomic profiling (RNA-seq) post-treatment to identify off-target gene expression changes.
  • Use CRISPR/Cas9 knockout models to isolate Wnt-dependent effects.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s therapeutic window?

  • Dose Optimization : Conduct PK/PD studies to correlate plasma concentrations with target inhibition (e.g., β-catenin degradation).
  • Toxicity Screening : Include endpoints like organ histopathology and serum biomarkers (ALT/AST for liver toxicity).
  • Control Groups : Use vehicle-treated and Wnt-pathway-active comparators (e.g., LiCl) to distinguish on-target vs. off-target effects. Reference pharmacokinetic parameters from established studies (Table 1) :
ParameterThis compound (10 mg/kg)IWP2G9 (10 mg/kg)
Cmax450 ng/mL320 ng/mL
T1/28.2 h5.6 h
AUC0-243200 h·ng/mL2100 h·ng/mL

Q. How can researchers address variability in this compound’s efficacy across genetically engineered mouse models (GEMMs) of cancer?

  • Stratification : Group animals by tumor genotype (e.g., APC<sup>+/−</sup> vs. β-catenin mutants) to identify context-dependent responses.
  • Longitudinal Monitoring : Use bioluminescent imaging to track tumor progression dynamically.
  • Data Integration : Apply mixed-effects statistical models to account for inter-individual variability and censored data .

Q. What strategies ensure rigorous validation of this compound’s synergy with other targeted therapies?

  • Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test drug pairs across dose matrices.
  • Mechanistic Validation : Perform phosphoproteomics to identify signaling nodes altered by combination treatment.
  • Ethical Alignment : Follow institutional guidelines for in vivo studies, including humane endpoints and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.